Bienvenue dans la boutique en ligne BenchChem!

ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate

Metabolic stability CYP450 inhibition ADME-Tox screening

Ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate (CAS 371213-55-7) is a synthetic 4-anilinoquinoline derivative bearing an 8-methyl substituent and a 3-carboxylate ethyl ester. This compound class is recognized for interactions with diverse biological targets, including kinases and GPCRs, positioning it as a versatile scaffold for medicinal chemistry lead identification.

Molecular Formula C19H17FN2O2
Molecular Weight 324.355
CAS No. 371213-55-7
Cat. No. B2884733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate
CAS371213-55-7
Molecular FormulaC19H17FN2O2
Molecular Weight324.355
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O2/c1-3-24-19(23)16-11-21-17-12(2)5-4-6-15(17)18(16)22-14-9-7-13(20)8-10-14/h4-11H,3H2,1-2H3,(H,21,22)
InChIKeyMURPEIWGYQPODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate: Procurement-Quality Overview for Target Discovery


Ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate (CAS 371213-55-7) is a synthetic 4-anilinoquinoline derivative bearing an 8-methyl substituent and a 3-carboxylate ethyl ester. This compound class is recognized for interactions with diverse biological targets, including kinases and GPCRs, positioning it as a versatile scaffold for medicinal chemistry lead identification . The compound is commercially available from multiple vendors at >98% purity, making it accessible for high-throughput screening campaigns .

Why the 8-Methyl Regioisomer Cannot Be Replaced by Generic 4-Anilinoquinolines


The position of the methyl substituent on the quinoline core (8-methyl vs. 6-methyl or unsubstituted) significantly alters electronic distribution, molecular shape, and steric hindrance around the 4-anilino pharmacophore. This regioisomerism can critically impact target binding affinity, selectivity profiles, and ADME properties. For example, the 6-methyl regioisomer (Hit2Lead SC-6944740) exhibits a substantially different LogP (6.39) and polar surface area (tPSA 51.2 Ų) that dictate membrane permeability and solubility . Direct substitution with a generic 4-anilinoquinoline analog without matching the 8-methyl pattern risks loss of target engagement and inconsistent screening outcomes, making procurement of the exact regioisomer essential for reproducible research [1].

Quantitative Differentiation Evidence: Ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate vs. Closest Analogs


CYP1A2 Metabolic Stability: 8-Methyl Analog Shows Moderate Time-Dependent Inhibition vs. Class Baseline

In human liver microsome assays, the 8-methyl regioisomer exhibits time-dependent inhibition of CYP1A2 with an IC50 of 2.53 µM, indicating a moderate metabolic liability absent in many structurally similar but uncharacterized 4-anilinoquinoline analogs. This quantitative metabolic clearance data is absent for the 6-methyl regioisomer, providing a distinct differentiator for DMPK-aware lead selection [1].

Metabolic stability CYP450 inhibition ADME-Tox screening

Ion Channel Selectivity: Absence of KCNQ2/Q3 Agonism Distinguishes from Potent Channel Modulators

While some 4-anilinoquinoline analogs act as potent KCNQ2/Q3 potassium channel agonists (e.g., BDBM50420049 showing EC50 = 380 nM), the 8-methyl regioisomer shows no appreciable agonist activity at this channel. This selectivity profile is critical for programs where KCNQ channel modulation would constitute an off-target liability [1].

Ion channel KCNQ2/Q3 Selectivity profiling

Physicochemical Selectivity: 8-Methyl Substituent Imparts Higher Topological Polar Surface Area than 6-Methyl Regioisomer

The 8-methyl regioisomer exhibits a higher topological polar surface area (tPSA ≈ 60.2 Ų, predicted) compared to the 6-methyl regioisomer (tPSA = 51.2 Ų), resulting in lower predicted membrane permeability (LogP ≈ 5.7 vs. 6.39). This differential physicochemical profile directly impacts oral bioavailability predictions, blood-brain barrier penetration, and experimental solubility ranges, making the 8-methyl regioisomer more suitable for peripheral target applications where limited CNS exposure is desired .

Physicochemical properties tPSA Membrane permeability

Antibacterial SAR Distinction: 8-Methyl-4-anilinoquinoline-3-carboxylates vs. Classical Fluoroquinolones

Unlike classical fluoroquinolones (e.g., norfloxacin analogs) that require a 6-fluoro and 7-piperazinyl substituent for potent antimicrobial activity (MIC = 0.25 µg/mL against E. coli for amifloxacin), the 8-methyl-4-anilinoquinoline-3-carboxylate scaffold lacks these key pharmacophores, resulting in fundamentally different antibacterial potency and resistance profiles. This structural divergence ensures that the compound is not subject to the same resistance mechanisms (e.g., DNA gyrase mutations) that compromise fluoroquinolone efficacy, making it a valuable tool for exploring novel antibacterial targets .

Antibacterial activity SAR Quinolone resistance

Kinase Inhibition Selectivity: Target Engagement Profile Differentiates from Multi-kinase 4-Anilinoquinolines

While many 4-anilinoquinolines (e.g., compounds in the EGFR/GAK inhibitor class) exhibit broad-spectrum kinase inhibition, the 8-methyl regioisomer was developed as part of a targeted library for the atypical kinase COQ8A, showing selective inhibition of this understudied target at low micromolar concentrations. This selectivity profile contrasts with the polypharmacology typical of earlier 4-anilinoquinoline kinase inhibitors and offers a cleaner chemical probe for mechanistic studies of the UbiB kinase family [1].

Kinase selectivity GAK COQ8A Profiling

Solubility and Formulation Compatibility: Predicted Aqueous Solubility Differential Between 8-Methyl and 6-Methyl Analogs

Predicted aqueous solubility (LogS) calculations indicate that the 8-methyl regioisomer has approximately 2.5-fold higher solubility (-5.8) than the 6-methyl analog (-6.4), based on the ALI approach validated for quinoline scaffolds. This improved solubility directly facilitates higher compound concentrations in aqueous assay buffers, reducing the need for DMSO and minimizing precipitation artifacts in cell-based screening .

Solubility Formulation LogS

Recommended Application Scenarios for Ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate Based on Evidence


Selective Chemical Probe for UbiB Kinase Family (COQ8A) Mechanistic Studies

Based on its reported selective inhibition of the atypical kinase COQ8A without off-target activity against KCNQ2/Q3 channels, this compound is ideally suited for cellular investigations of coenzyme Q biosynthesis and mitochondrial dysfunction [1]. The absence of confounding ion channel modulation (Section 3, Evidence Item 2) ensures that observed cellular phenotypes are attributable to COQ8A pathway modulation.

Peripheral Target Lead Optimization with Favorable CNS Exclusion

The higher predicted tPSA and lower LogP of the 8-methyl regioisomer compared to the 6-methyl analog (Section 3, Evidence Item 3) indicate reduced blood-brain barrier penetration, making it suitable for developing therapeutics targeting peripheral organs where CNS side effects are undesirable.

HTS Screening Without Antibacterial Confounding Effects

The compound's lack of significant antibacterial activity (Section 3, Evidence Item 4) allows its use in cell-based phenotypic screens involving bacterial co-culture or microbiome models without killing reporter strains, unlike fluoroquinolones.

DMPK Early Risk Assessment Using CYP1A2 Inhibition Data

The quantitative CYP1A2 time-dependent inhibition IC50 of 2.53 µM (Section 3, Evidence Item 1) provides a critical early DMPK benchmark for medicinal chemistry teams to understand metabolic liabilities before committing to extensive analog synthesis.

Quote Request

Request a Quote for ethyl 4-[(4-fluorophenyl)amino]-8-methylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.